2-(3-acetylphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-ACETYLPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both acetyl and nitro functional groups attached to a dihydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ACETYLPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Acetyl Group: This step might involve Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.
Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.
Materials Science: In the synthesis of novel polymers and materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-ACETYLPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both acetyl and nitro groups suggests potential for interactions through hydrogen bonding, electrostatic interactions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
2-(3-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Lacks the nitro group, potentially altering its reactivity and applications.
5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Lacks the acetyl group, which might affect its chemical properties and biological activity.
Uniqueness
The combination of acetyl and nitro groups in 2-(3-ACETYLPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE provides a unique set of chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H14N2O6 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-(3-acetylphenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H14N2O6/c1-13(26)14-4-2-6-17(10-14)24-22(28)19-9-8-16(12-20(19)23(24)29)21(27)15-5-3-7-18(11-15)25(30)31/h2-12H,1H3 |
InChI Key |
DQMVAMQKBJAZGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.